molecular formula C6H6N4O B1428593 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol CAS No. 1160695-16-8

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol

Cat. No.: B1428593
CAS No.: 1160695-16-8
M. Wt: 150.14 g/mol
InChI Key: JAIZOBKZHWGSMJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their applications in medicinal chemistry, agriculture, and various industrial processes .

Mechanism of Action

Target of Action

It is known that the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol belongs, has been studied for their interaction with various biological targets . These targets span a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Mode of Action

It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets in a variety of ways . For instance, some synthetic [1,2,4]triazolo[1,5-a]pyrimidines showed significant herbicidal activities by inhibiting the enzyme acetolactate synthase (AHAS) .

Biochemical Pathways

It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been extensively studied for their biological activities , suggesting that they have favorable pharmacokinetic properties.

Result of Action

It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains . These activities suggest that this compound may have significant molecular and cellular effects.

Action Environment

It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains . These activities suggest that this compound may be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol can be achieved through several methods:

Industrial Production Methods: Industrial production often employs microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method uses enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and efficient production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iron (III) chloride is commonly used.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidines, which can exhibit different biological activities .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol has numerous applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZOBKZHWGSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol

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